
N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a benzylidene moiety, a hydrazino group, and a benzenesulfonamide group, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzyloxybenzaldehyde derivative. This is followed by the condensation reaction with hydrazine to form the hydrazone intermediate. The final step involves the reaction of the hydrazone with 4-chlorobenzenesulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide involves its interaction with specific molecular targets. The benzyloxy and benzylidene groups may facilitate binding to enzyme active sites, while the hydrazino and benzenesulfonamide groups contribute to the compound’s overall reactivity and stability. This compound may inhibit enzyme activity by forming stable complexes with the enzyme, thereby blocking its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)-4-ME-benzenesulfonamide
- N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)-4-CL-benzenesulfonamide
Uniqueness
N-(4-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)PH)4-CL-benzenesulfonamide is unique due to the presence of the 4-chlorobenzenesulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
765291-69-8 |
|---|---|
Formule moléculaire |
C27H22ClN3O4S |
Poids moléculaire |
520.0 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C27H22ClN3O4S/c28-23-10-16-26(17-11-23)36(33,34)31-24-12-8-22(9-13-24)27(32)30-29-18-20-6-14-25(15-7-20)35-19-21-4-2-1-3-5-21/h1-18,31H,19H2,(H,30,32)/b29-18+ |
Clé InChI |
MLCGBLIYZOMPKD-RDRPBHBLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]nonanamide](/img/structure/B12003812.png)
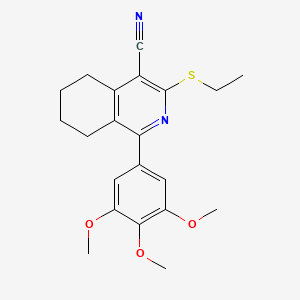
![2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole](/img/structure/B12003833.png)
![3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione](/img/structure/B12003846.png)
![N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12003851.png)
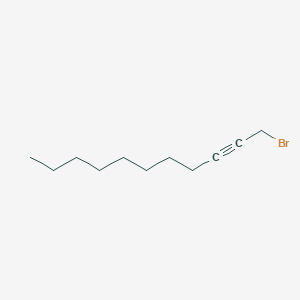
![1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)](/img/structure/B12003861.png)
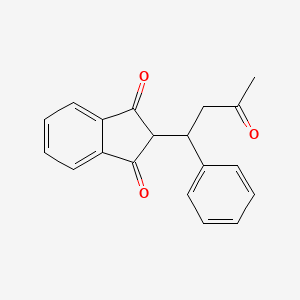
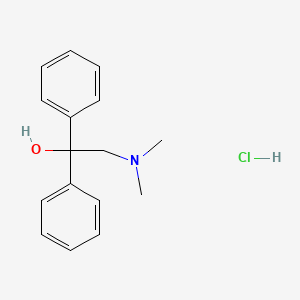
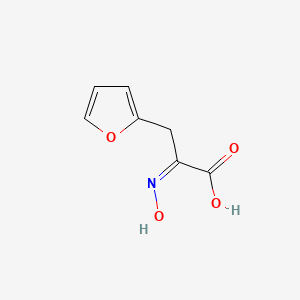
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003876.png)

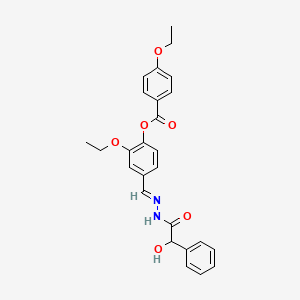
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12003907.png)
